Fmoc-Gly-Wang resin

solid-phase peptide synthesis resin loading optimization crude purity analysis

Specify Fmoc-Gly-Wang resin for C-terminal glycine peptide acids via Fmoc SPPS. The loading density is critical: low-load variants (0.25-0.40 mmol/g) are essential for long or aggregation-prone sequences, as evidence shows a 0.33 mmol/g loading yields 89% crude purity for an 18-mer—a 22-point gain over 0.7 mmol/g resin. This directly reduces HPLC purification costs and improves process robustness. Pre-loaded with rigorous impurity control (dipeptide content <0.2%), it eliminates the inefficiency of in-house Fmoc-Gly-OH loading.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 156939-62-7
Cat. No. B126226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Wang resin
CAS156939-62-7
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O
InChIInChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20)
InChIKeyDBTMQODRSDEGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Wang Resin (CAS 156939-62-7): A Foundational Solid Support for C-Terminal Glycine Peptide Acids in Fmoc SPPS


Fmoc-Gly-Wang resin (CAS 156939-62-7) is a pre-loaded solid support for Fmoc-based solid-phase peptide synthesis (SPPS), specifically engineered for constructing peptide acids with a C-terminal glycine residue . The resin features a polystyrene matrix crosslinked with 1% divinylbenzene (DVB) , a Wang linker (4-benzyloxybenzyl alcohol), and an Fmoc-protected glycine moiety. The Wang linker is acid-labile, enabling final peptide cleavage with trifluoroacetic acid (TFA) to yield the free C-terminal carboxylic acid [1]. The product is commercially available in various substitution ranges (0.2–0.8 mmol/g) and particle sizes (typically 100–200 mesh), allowing selection based on peptide length and synthesis scale .

Why Fmoc-Gly-Wang Resin (156939-62-7) Cannot Be Indiscriminately Substituted with In-Class Analogs


Although alternative pre-loaded Wang resins or other linker types (e.g., 2-chlorotrityl) may appear functionally similar, direct substitution of Fmoc-Gly-Wang resin without considering its loading density and impurity profile carries substantial risk. The loading level of the resin is not a trivial parameter; it is a critical determinant of synthetic outcome, particularly for longer or aggregation-prone sequences [1]. A generic substitution with a higher-loading Fmoc-Gly-Wang resin (e.g., ~0.7 mmol/g) can lead to significant interchain aggregation, dramatically reducing crude peptide purity and increasing purification burden compared to a low-loading variant (~0.33 mmol/g) [1]. Furthermore, in-house loading of Fmoc-Gly-OH onto unloaded Wang resin often results in suboptimal coupling yields [2] and introduces risks of dipeptide formation and enantiomerization that are rigorously controlled and analytically documented in pre-loaded commercial preparations . Procurement decisions must therefore be guided by the specific loading range, impurity specifications, and the intended peptide sequence.

Quantitative Performance Differentiation of Fmoc-Gly-Wang Resin: Comparative Evidence for Informed Procurement


Low-Loading vs. High-Loading Fmoc-Gly-Wang Resin: 22% Absolute Improvement in Crude Peptide Purity

In a direct head-to-head comparison synthesizing the 18-mer amphipathic peptide 18A under identical conditions (DIC/Oxyma coupling, room temperature), reducing the resin loading from 0.7 mmol/g to 0.33 mmol/g increased crude peptide purity from 67% to 89% as determined by analytical HPLC peak integration [1]. This 22-percentage-point absolute improvement demonstrates that low-loading Fmoc-Gly-Wang resin significantly mitigates interchain aggregation during elongation of mid-length peptides, directly reducing the purification burden.

solid-phase peptide synthesis resin loading optimization crude purity analysis

Pre-Loaded vs. User-Loaded Wang Resin: Mitigation of Poor Glycine Coupling Efficiency

A cross-study comparison of esterification efficiency reveals that in-house loading of Fmoc-Gly-OH onto Wang resin is exceptionally challenging. Using a standard DCC/DMAP protocol (molar ratio resin:Fmoc-AA:DCC:DMAP = 1:3:4:1) for 48 hours, the anchoring yield for Fmoc-Gly-OH was only 30.4% [1]. In contrast, optimized protocols using a higher stoichiometry (Fmoc-Gly:DCC:DMAP:resin = 10:5:1:1) achieved a substitution degree of 0.39 mmol/g from a starting resin with 0.82 mmol/g loading, representing a 47.6% loading efficiency [2]. These values underscore that user-loading often results in low, variable, and inefficient glycine incorporation. Pre-loaded Fmoc-Gly-Wang resin guarantees a defined, reproducible loading, eliminating this inefficient and resource-intensive step.

Fmoc-Gly-OH esterification Wang resin loading efficiency DCC/DMAP coupling

Analytically Controlled Impurity Profile: ≤0.2% Dipeptide Content in Pre-Loaded Resins

A critical differentiator among suppliers of Fmoc-Gly-Wang resin is the level of analytical control over impurities introduced during the pre-loading process. Leading manufacturers such as CEM and CD Bioparticles specify that their pre-loaded Wang resins are characterized for dipeptide content, with a guaranteed maximum of <0.2% [1]. Similarly, Novabiochem (Merck) reports a specification of ≤0.5% dipeptide (a/a) . This is a direct class-level inference of quality: resins with undefined or higher dipeptide impurities can introduce deletion sequences and other peptide-related impurities that complicate purification and reduce yield. While generic pre-loaded resins may be available, only those with verified low dipeptide content provide assurance of synthetic fidelity from the very first coupling step.

resin quality control dipeptide impurity SPPS reproducibility

Validated Industrial Utility: Fmoc-Gly-Wang Resin as a Key Starting Material in Semaglutide and Liraglutide Patents

Multiple patents for the industrial-scale synthesis of the high-value GLP-1 receptor agonists semaglutide and liraglutide explicitly designate Fmoc-Gly-Wang resin as the solid-phase carrier [1][2][3]. This is a strong indicator of industrial validation, as the selection of this specific pre-loaded resin over alternatives (e.g., 2-chlorotrityl resin or in-house loading) reflects a deliberate process optimization choice. For instance, one semaglutide patent details the preparation of Fmoc-Gly-Wang resin with a specific substitution value of 0.7 mmol/g as a critical starting point [1], while another utilizes a 0.39 mmol/g substitution for subsequent fragment coupling [4]. This widespread adoption in high-stakes pharmaceutical synthesis underscores its reliability and compatibility with complex, multi-step protocols, differentiating it from less rigorously validated supports.

GLP-1 agonist synthesis semaglutide liraglutide industrial SPPS

Optimal Procurement and Application Scenarios for Fmoc-Gly-Wang Resin Based on Quantitative Evidence


Scenario 1: High-Fidelity Synthesis of Mid-to-Long Peptides (>15-20 Residues)

For peptides exceeding 15-20 amino acids, where interchain aggregation during solid-phase elongation is a primary concern, procurement of Fmoc-Gly-Wang resin with a low loading density (e.g., 0.25-0.40 mmol/g) is strongly indicated. Direct comparative evidence demonstrates that for an 18-mer peptide, a 0.33 mmol/g loading resin yields a crude purity of 89%, a 22-percentage-point improvement over the 67% purity obtained with a 0.7 mmol/g loading resin under identical conditions [1]. This reduction in peptidic contaminants minimizes the time and solvent consumption associated with preparative HPLC purification, thereby reducing overall cost-per-gram of final product. Furthermore, vendors offering resins specifically validated for long sequences (up to 100 residues) provide additional assurance of performance in demanding syntheses .

Scenario 2: Streamlined Process Development for GLP-1 Agonists and High-Value Peptide APIs

In an industrial or CMC (Chemistry, Manufacturing, and Controls) setting where process robustness and regulatory acceptance are paramount, Fmoc-Gly-Wang resin offers a validated, off-the-shelf solution. Its explicit use as a starting material in published patents for semaglutide and liraglutide synthesis [2][3] provides a compelling precedent for process development. Procuring this pre-loaded resin eliminates the need to develop, validate, and control the in-house loading of Fmoc-Gly-OH onto Wang resin—a step with documented low efficiency (30.4-47.6%) [4][5]. This reduces the number of unit operations, minimizes the risk of introducing process-related impurities (e.g., dipeptides), and simplifies the analytical control strategy, ultimately accelerating development timelines and reducing regulatory hurdles.

Scenario 3: Academic and Core Facility Settings Where Reproducibility and Quality Control Are Critical

For core facilities and academic laboratories where reproducibility across different users and time is a key metric, selecting Fmoc-Gly-Wang resin from vendors that provide rigorous CoA specifications is essential. The documented dipeptide impurity of <0.2% for certain vendors [6] compared to ≤0.5% for others provides a clear, quantitative criterion for supplier qualification. Procuring resin with the lower specified impurity level directly reduces the background of deletion sequences and other byproducts, leading to more consistent and interpretable HPLC traces. This reduces troubleshooting time and ensures that synthetic outcomes are primarily a function of the peptide sequence, not resin batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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